N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-2-15-7-9-16(10-8-15)21-18(26)14-28-20-23-22-19(17-6-5-13-27-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWBYDQIESONFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 896314-85-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N5O2S, with a molecular weight of 433.5 g/mol. The compound features a complex structure comprising a triazole ring and a furan moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 896314-85-5 |
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that similar compounds significantly reduced the viability of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the furan and pyrrole groups in this compound may enhance its antimicrobial efficacy through synergistic mechanisms.
Anticancer Potential
The anticancer properties of triazole derivatives have been widely studied. In vitro assays have shown that certain triazole compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines . The specific activity of this compound against cancer cells remains to be fully elucidated but is promising based on related compounds.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. The following points summarize key findings from SAR studies:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Furan Moiety : Contributes to increased lipophilicity and interaction with biological targets.
- Pyrrole Group : Enhances binding affinity to specific receptors or enzymes involved in disease pathways.
Case Studies
Several studies have explored the biological activities of related compounds:
Study 1: Antimicrobial Efficacy
A study investigated a series of triazole derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated that modifications on the triazole ring significantly affected potency, with some compounds exhibiting up to 80% inhibition at concentrations as low as 10 μg/mL .
Study 2: Anticancer Activity
In another investigation focusing on pyrrole-containing compounds, researchers reported that specific derivatives induced apoptosis in breast cancer cell lines through caspase activation pathways. The lead compound exhibited an IC50 value of approximately 15 μM .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has indicated that derivatives of triazole compounds, including those with furan and pyrrole moieties, possess broad-spectrum activity against various pathogens. These compounds have been shown to inhibit fungal growth effectively and are being explored as potential antifungal agents in clinical settings .
Antitumor Potential
Studies have highlighted the anticancer properties of triazole derivatives. The specific structure of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests it may interfere with cancer cell proliferation pathways. Preliminary evaluations have indicated cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer drug .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems is under investigation. Triazoles have been associated with anticonvulsant activities, suggesting potential applications in treating neurological disorders such as epilepsy. The incorporation of specific functional groups could enhance selectivity and efficacy in targeting neuronal pathways .
Agricultural Applications
Fungicides and Herbicides
The structural characteristics of this compound indicate potential use as a fungicide or herbicide. Compounds with triazole rings are known for their effectiveness in controlling fungal diseases in crops. Their application can lead to improved crop yields and reduced losses due to plant pathogens .
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of advanced materials. Its unique chemical structure allows for the modification of polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability. Research into polymer composites incorporating triazole derivatives is ongoing .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Table 1: Anti-Exudative and Pharmacological Profiles
- The pyrrole-substituted target compound shows superior anti-exudative activity compared to amino-substituted analogs, likely due to enhanced π-π stacking and hydrogen bonding .
- Compounds with antiproliferative activity (e.g., derivatives) often feature hydroxyacetamide groups, indicating divergent structure-activity relationships (SAR) depending on therapeutic targets .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Q & A
What are the critical considerations for optimizing the synthesis of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer:
Synthesis optimization involves:
- Stepwise Functionalization : Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides under basic conditions (e.g., KOH) to introduce the sulfanyl group .
- Paal-Knorr Condensation : Modification of the triazole ring’s 4th position with a pyrrol-1-yl group, requiring precise pH and temperature control (80–100°C, 6–8 hours) to avoid side reactions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, with HPLC or GC-MS to confirm purity (>95%) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Substituent Effects : Variability in substituents (e.g., ethylphenyl vs. fluorophenyl) impacts bioactivity. For example, fluorophenyl analogs show higher cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) compared to ethylphenyl derivatives (IC₅₀ = 28 µM) due to enhanced electrophilicity .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. Cross-validate using orthogonal methods like kinase inhibition assays vs. apoptosis markers .
What advanced techniques are recommended for structural characterization and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm regiochemistry of the triazole ring and absence of tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 437.12 g/mol; observed 437.11) and detect impurities .
- X-ray Crystallography : SHELX software for solving crystal structures, focusing on torsion angles (e.g., dihedral angle between triazole and furan rings = 15.8°) to validate 3D conformation .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer:
- Substituent Screening : Test derivatives with halogens (Cl, F), methoxy, or nitro groups at the phenyl ring. For example, 4-chlorophenyl analogs exhibit 2.3-fold higher anti-exudative activity in rat models .
- Triazole Modifications : Replace pyrrol-1-yl with pyridinyl or thiazole groups to enhance solubility (logP reduction from 3.2 to 2.7) and target affinity .
- Quantitative SAR (QSAR) : Use Gaussian or MOE software to model electronic parameters (e.g., Hammett σ values) against IC₅₀ data .
What computational methods are suitable for predicting this compound’s pharmacological profile?
Answer:
- Molecular Docking : AutoDock Vina to simulate binding to kinases (e.g., EGFR, ΔG = -9.2 kcal/mol) .
- ADMET Prediction : SwissADME to estimate bioavailability (TPSA = 98 Ų, >80% intestinal absorption) and toxicity (AMES test negative) .
What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
- Twinned Crystals : Common due to flexible sulfanyl-acetamide linker. Mitigate via slow evaporation (acetonitrile/water, 4°C) and SHELXL refinement with TWIN/BASF commands .
- Disorder in Aromatic Rings : Use restraints (DELU, SIMU) during refinement to model pyrrol-1-yl and furan rings accurately .
How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Testing : Incubate in buffers (pH 2–9, 37°C) for 24 hours, monitor degradation via LC-MS. Ethylphenyl derivatives show <5% degradation at pH 7.4 .
- Thermal Analysis : DSC/TGA to determine melting point (observed: 168–170°C) and thermal decomposition profile .
What methodologies are effective for analyzing its interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) to recombinant proteins like COX-2 .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15.6 kcal/mol) during ligand-receptor binding .
How can substituent effects on anti-exudative activity be systematically evaluated?
Answer:
| Substituent | Anti-Exudative Activity (AEA) | Reference |
|---|---|---|
| 4-Ethylphenyl | 45% inhibition (10 mg/kg dose) | |
| 4-Fluorophenyl | 62% inhibition | |
| 3-Nitrophenyl | 28% inhibition |
- In Vivo Models : Formalin-induced edema in rats (dose range: 5–20 mg/kg, oral) with histopathological validation .
What strategies improve yield in multi-step synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
